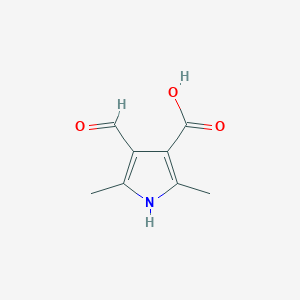
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid” is an important organic intermediate used to synthesize substituted pyrrole products . It is a solid substance with a molecular weight of 167.16 . The IUPAC name for this compound is 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1[nH]c(C=O)c(C)c1C(O)=O . The InChI code for this compound is 1S/C8H9NO3/c1-4-6(3-10)9-5(2)7(4)8(11)12/h3,9H,1-2H3,(H,11,12) . Physical And Chemical Properties Analysis
“this compound” is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
4-Formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid and its derivatives serve as precursors in the synthesis of complex molecules through various chemical reactions, demonstrating diverse applications in organic synthesis and material science. For instance, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been synthesized from ethyl-4-formyl-3,5-dimethyl-1H-pyrrole-2-carboxylate, showing potential in molecular structure and spectral analysis studies due to its strong electrophile properties and the presence of resonance-assisted hydrogen bonding in its dimer form (Singh et al., 2013). Similarly, the formation of ethyl-4-[(benzoyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate through condensation with benzohydrazide highlights its role in the creation of compounds with significant interaction energies, suggesting its utility in the development of materials with specific chemical and physical properties (Singh et al., 2013).
Intermolecular Hydrogen Bonding
The study of intermolecular hydrogen bonding in derivatives of this compound contributes to the understanding of molecular recognition and dimer formation mechanisms. Research on acid-amide intermolecular hydrogen bonding and the structures formed by these interactions provides insights into the design of molecules with tailored properties for specific applications (Wash et al., 1997).
Antimicrobial Applications
Some derivatives of this compound have been explored for their antimicrobial properties. For instance, the synthesis of novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and their evaluation as in vitro antimicrobial agents demonstrates the potential of these compounds in the development of new antimicrobial drugs (Hublikar et al., 2019).
Non-Linear Optical Materials
The exploration of 4-formyl pyrrole derived aroylhydrazones for their non-linear optical (NLO) properties underscores the potential of these compounds in the development of materials for optical and electronic applications. The study of their electronic transitions, hyperpolarizabilities, and interaction energies provides valuable insights into the design of NLO materials (Rawat & Singh, 2015).
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Zukünftige Richtungen
“4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic Acid” is a valuable intermediate in organic synthesis, particularly in the synthesis of substituted pyrrole products . Its potential applications in medicinal chemistry, especially in the development of new anticancer agents, make it a promising area for future research .
Wirkmechanismus
Target of Action
It is known to be an important organic intermediate used to synthesize substituted pyrrole products .
Mode of Action
It is known that pyrrole derivatives can interact with various biological targets due to their aromatic nature and ability to form hydrogen bonds .
Biochemical Pathways
The compound is involved in the synthesis of 5-Bromo-7-azaindolin-2-one derivatives, which have shown in vitro activity against selected cancer cell lines
Pharmacokinetics
It is slightly soluble in water , which may influence its absorption and distribution in the body.
Result of Action
Its derivative, 5-bromo-7-azaindolin-2-one, has shown in vitro activity against selected cancer cell lines .
Action Environment
The compound is a solid and should be stored in a dark place, sealed in dry conditions, and at room temperature . These environmental factors can influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(3-10)7(8(11)12)5(2)9-4/h3,9H,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHMHNSVINECDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)C)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
861582-93-6 |
Source


|
| Record name | 4-formyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-(2-((4-fluorophenyl)thio)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2869407.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propanamide](/img/structure/B2869409.png)


![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2869415.png)
![2-((2S,3S)-3-(tert-butyl)-4-(2,6-dimethoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)-6-methoxypyridine](/img/structure/B2869416.png)


![4H-1,2,4-triazol-3-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B2869422.png)




